molecular formula C6H15NO B1597402 1-(Ethylamino)-2-methylpropan-2-ol CAS No. 73825-96-4

1-(Ethylamino)-2-methylpropan-2-ol

Cat. No. B1597402
CAS RN: 73825-96-4
M. Wt: 117.19 g/mol
InChI Key: XJUNFOQRHFYPKP-UHFFFAOYSA-N
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Description

1-(Ethylamino)-2-methylpropan-2-ol is a chemical compound with the CAS Number: 40171-86-6 . It has a molecular weight of 103.16 . This compound is in liquid form .


Synthesis Analysis

The synthesis of compounds similar to 1-(Ethylamino)-2-methylpropan-2-ol involves various chemical reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

1-(Ethylamino)-2-methylpropan-2-ol is a liquid at room temperature . It has a melting point of 13-14 degrees Celsius .

Scientific Research Applications

Biofuel Production

1-(Ethylamino)-2-methylpropan-2-ol, related to 2-methylpropan-1-ol (isobutanol), is associated with biofuel production. Bastian et al. (2011) demonstrated the conversion of glucose to isobutanol using a modified amino acid pathway in Escherichia coli, addressing a critical step in the commercialization of next-generation biofuels (Bastian et al., 2011).

Pharmacokinetics

A liquid chromatography-tandem mass spectrometry method was developed for the quantification of aminopropan-2-ol derivatives with β-adrenolytic activity in rat serum, which is vital for pharmacokinetic studies in drug development (Walczak, 2014).

Corrosion Inhibition

1-(Ethylamino)-2-methylpropan-2-ol is structurally similar to 1-(2-ethylamino)-2-methylimidazoline, investigated as a corrosion inhibitor for carbon steel in acidic media. Cruz et al. (2004) found that it efficiently inhibits corrosion due to the active sites in its structure (Cruz et al., 2004).

Vaporization Studies

Research on the enthalpies and entropies of vaporization for propan-2-ol-2-methylpropan-1-ol solutions, related to 1-(Ethylamino)-2-methylpropan-2-ol, provides insights into the thermodynamic properties of such solutions (Baev & Baev, 2014).

Structural Studies

The X-ray structures and computational studies of cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, reveal important information about their molecular configuration, crucial for understanding the interactions and reactivity of such compounds (Nycz et al., 2011).

Polymer Chemistry

Research on poly(2-hydroxyethyl methacrylate-co-N,O-dimethacryloylhydroxylamine) particles, involving 2-methylpropan-1-ol in the medium, contributes to the development of new materials with specific properties for industrial applications (Horák & Chaykivskyy, 2002).

CO2 Absorption

Studies on the absorption of CO2 in solvent-free alkanolamines, including 2-(ethylamino)ethanol, offer valuable insights into environmentally friendly CO2 capture technologies (Barzagli et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethylamine, indicates that it is an extremely flammable gas and may cause respiratory irritation . It is harmful if inhaled and causes serious eye irritation .

properties

IUPAC Name

1-(ethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUNFOQRHFYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224296
Record name 2-Propanol, 1-ethylamino-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylamino)-2-methylpropan-2-ol

CAS RN

73825-96-4
Record name 1-(Ethylamino)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73825-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-ethylamino-2-methyl-
Source ChemIDplus
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Record name 2-Propanol, 1-ethylamino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ethylamino)-2-methylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Bardiot, K Thevissen, K De Brucker… - Journal of Medicinal …, 2015 - ACS Publications
From a fungicidal screen, we identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, additionally characterized by antifungal activity …
Number of citations: 24 pubs.acs.org

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